molecular formula C20H21NO2S B11572074 6-(Benzylsulfanyl)-8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline

6-(Benzylsulfanyl)-8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline

Cat. No.: B11572074
M. Wt: 339.5 g/mol
InChI Key: NGMSSYNFHBEZEI-UHFFFAOYSA-N
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Description

6-(Benzylsulfanyl)-8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals . This particular compound features a unique structure with a benzylsulfanyl group and a dioxino ring fused to an isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylsulfanyl)-8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method is the Pomeranz–Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(Benzylsulfanyl)-8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Benzylthiol, appropriate leaving groups

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted isoquinoline derivatives

Mechanism of Action

The mechanism of action of 6-(Benzylsulfanyl)-8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The dioxino ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzylsulfanyl)-8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline is unique due to its combination of a benzylsulfanyl group and a dioxino ring fused to an isoquinoline core.

Properties

Molecular Formula

C20H21NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

6-benzylsulfanyl-8,8-dimethyl-3,9-dihydro-2H-[1,4]dioxino[2,3-g]isoquinoline

InChI

InChI=1S/C20H21NO2S/c1-20(2)12-15-10-17-18(23-9-8-22-17)11-16(15)19(21-20)24-13-14-6-4-3-5-7-14/h3-7,10-11H,8-9,12-13H2,1-2H3

InChI Key

NGMSSYNFHBEZEI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC3=C(C=C2C(=N1)SCC4=CC=CC=C4)OCCO3)C

Origin of Product

United States

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